4- to 13.5-Fold Superior Galectin-3 Binding Affinity Compared to 2,3,4-Trifluorophenyl Analogs
In a galectin-3 fluorescence polarization assay, the triazole-linked conjugate bearing the 2,3-difluoro-4-methylphenyl group exhibits an IC50 of 20 nM (BDBM664572). Replacing this group with a 2,3,4-trifluorophenyl moiety yields IC50 values of 80 nM (BDBM664653) and 270 nM (BDBM664557) [1][2]. This represents a 4- to 13.5-fold loss in potency, directly attributable to the aryl substitution pattern.
| Evidence Dimension | Galectin-3 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 20 nM (2,3-difluoro-4-methylphenyl derivative, BDBM664572) |
| Comparator Or Baseline | IC50 = 80 nM (2,3,4-trifluorophenyl, BDBM664653); IC50 = 270 nM (2,3,4-trifluorophenyl, BDBM664557) |
| Quantified Difference | 4-fold and 13.5-fold weaker, respectively |
| Conditions | Recombinant human galectin-3; competitive fluorescence polarization assay; compounds serially diluted in DMSO; 384-well plate format (Idorsia Pharmaceuticals, US20240109930) |
Why This Matters
A 13.5-fold potency differential is sufficient to alter lead optimization decisions; procuring the correct boronic acid building block is critical for reproducing patent-exemplified biological activity.
- [1] BindingDB entry BDBM664572. (2R,3R,4S,5R,6R)-4-(4-(2,3-difluoro-4-methylphenyl)-1H-1,2,3-triazol-1-yl)-... IC50: 20 nM (galectin-3). Data from US20240109930. View Source
- [2] BindingDB entries BDBM664653 (IC50 80 nM) and BDBM664557 (IC50 270 nM). 2,3,4-Trifluorophenyl analogs from US20240109930. View Source
